![molecular formula C18H17N5O5S2 B2740211 Ethyl 2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 689749-28-8](/img/structure/B2740211.png)
Ethyl 2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a nitrophenyl group, a thiophene group, a triazole group, and an acetate group . These groups are common in many organic compounds and can contribute to a variety of chemical properties and potential uses.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the nitro group can participate in reduction reactions, the thiophene can undergo electrophilic aromatic substitution, and the triazole can react with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the nitro group could make the compound more polar and potentially more reactive. The thiophene and triazole groups could contribute to the compound’s aromaticity and stability .Scientific Research Applications
1. Synthesis and Biological Evaluation
One of the primary applications of this compound and its derivatives is in the synthesis of novel chemical entities with potential biological activities. For instance, research has shown that certain derivatives have significant antimicrobial properties. In a study, the synthesis and antimicrobial evaluation of 1,2,4-triazole derivatives were explored, highlighting their potential application in developing new antimicrobial agents (Virmani & Hussain, 2014).
2. Antioxidant Properties
Another significant area of research is the investigation of the antioxidant properties of these compounds. A study synthesized a related compound and found it to possess a higher antioxidant ability than the control substance, butylated hydroxytoluene, indicating its potential as a potent antioxidant (Šermukšnytė et al., 2022).
3. Cancer Research
The compound also finds application in cancer research. Certain derivatives of this compound have been tested for their cytotoxicity against various cancer cell lines, with some showing promising results. This includes the evaluation of 1,2,4-triazol-3-ylthioacetohydrazide derivatives for their effect on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids (Šermukšnytė et al., 2022).
4. Pharmaceutical Applications
In the pharmaceutical industry, the focus has been on the development of novel compounds with potential therapeutic benefits. Studies have examined the synthesis and pharmacological properties of triazole derivatives, revealing their potential application in the treatment of various ailments (Maliszewska-Guz et al., 2005).
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate are currently unknown This compound is a complex organic molecule that may interact with multiple targets in the body
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown Given the complexity of the molecule, it is likely that it affects multiple pathways, leading to a variety of downstream effects
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires detailed studies of the compound’s interaction with its targets and the subsequent biochemical and cellular changes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.
properties
IUPAC Name |
ethyl 2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O5S2/c1-2-28-16(24)11-30-18-21-20-15(10-19-17(25)14-4-3-9-29-14)22(18)12-5-7-13(8-6-12)23(26)27/h3-9H,2,10-11H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQYKPBMQILDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Tetrahydrofuran-2-ylmethyl)-[2-furan-2-yl-4-(4-chlorophenylsulfonyl) oxazol-5-yl]amine](/img/structure/B2740128.png)
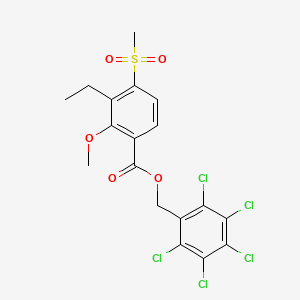
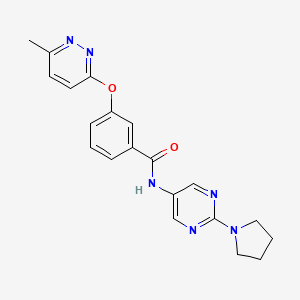
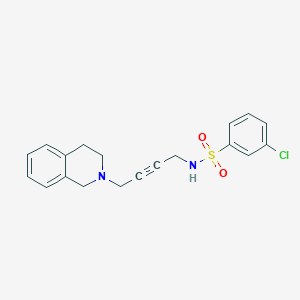
![4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2740132.png)

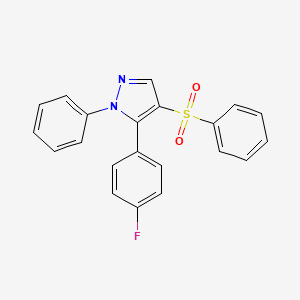
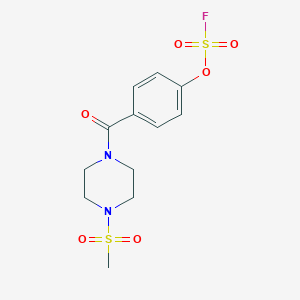
![4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2740141.png)
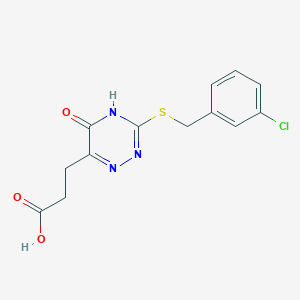


![2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B2740150.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline](/img/structure/B2740151.png)